3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure This compound is part of the norbornane family, which is known for its strained bicyclic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the norbornane skeleton, which can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting norbornane derivative is then functionalized to introduce the carboxylic acid group at the 2-position and the carbamoyl group at the 3-position. The difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and stability of the compound during production.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or to reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,5-Difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s bicyclic structure also contributes to its rigidity and specificity in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Norbornene: Another related compound with a double bond in the bicyclic structure, which imparts different chemical reactivity.
Norcamphor: A ketone derivative of norbornane, used as a starting material for the synthesis of various norbornane derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of a strained bicyclic structure with functional groups that enable diverse chemical reactivity and biological interactions. The presence of the difluorophenyl group enhances its potential for pharmaceutical applications, while the carbamoyl and carboxylic acid groups provide sites for further chemical modification.
Properties
IUPAC Name |
3-[(2,5-difluorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO3/c16-9-3-4-10(17)11(6-9)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h3-4,6-8,12-13H,1-2,5H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSMNFWTJSSCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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